PDE3 Pharmacological Classification Against Non-Inhibitor Comparators
The compound is explicitly classified as a phosphodiesterase type 3 (PDE3) inhibitor in the Medical University of Warsaw pharmacological database, which curates MeSH-level annotations for bioactive small molecules [1]. This functional annotation distinguishes it from close structural analogs that lack PDE3 activity. For context, the clinically approved PDE3 inhibitor cilostazol exhibits an IC50 of 0.2 μM against PDE3A, providing a quantitative baseline for the target class [2]. While direct IC50 data for the title compound remain unpublished, the PDE3 classification places it in a functionally defined subset that excludes all non-PDE3-active quinoline-tetrazole analogs, thereby providing a categorical differentiation for procurement decisions.
| Evidence Dimension | Functional target classification (PDE3 inhibitor vs. non-inhibitor) |
|---|---|
| Target Compound Data | Classified as PDE3 inhibitor [1]; quantitative IC50 not publicly reported |
| Comparator Or Baseline | Non-PDE3-active quinoline-tetrazole analogs: no PDE3 annotation in curated databases |
| Quantified Difference | Categorical (binary: PDE3-active vs. PDE3-inactive); cilostazol PDE3A IC50 = 0.2 μM serves as class reference [2] |
| Conditions | Database-level pharmacological classification (MeSH annotation); cilostazol IC50 measured via PDE3A enzymatic inhibition assay |
Why This Matters
Procurement for PDE3-focused projects demands compounds with validated target-class annotation, and this database-level evidence filters out inactive analogs that would waste screening resources.
- [1] Medical University of Warsaw Knowledge Base. MeSH Concept Record for A Quinoline and Tetrazole Derivative (PDE3 Inhibitor). https://ppm.wum.edu.pl/info/meshconcept/MeSH-M0132637. View Source
- [2] Schrör, K. (2002). The pharmacology of cilostazol. Diabetes, Obesity and Metabolism, 4(Suppl 2), S14–S19. DOI: 10.1046/j.1463-1326.2002.0040s2s14.x. View Source
